Chloramphenicol stearate

Vue d'ensemble

Description

Chloramphenicol stearate is a derivative of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947 . This compound is used primarily in the treatment of bacterial infections due to its ability to inhibit protein synthesis in bacteria . It is particularly effective against a variety of Gram-positive and Gram-negative bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chloramphenicol stearate is synthesized by esterifying chloramphenicol with stearic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Chloramphenicol stearate undergoes several types of chemical reactions, including:

Reduction: The nitro group in this compound can be reduced to an amine group under reducing conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Major Products Formed

Hydrolysis: Chloramphenicol and stearic acid.

Oxidation: Various oxidative products depending on the specific conditions.

Reduction: Amino derivatives of this compound.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

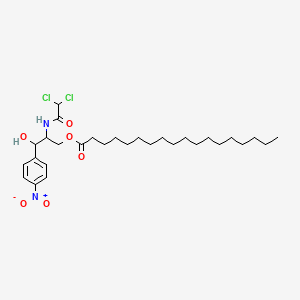

Chloramphenicol stearate is a C-nitro compound with the molecular formula and a molecular weight of 589.6 g/mol . It functions primarily as a bacteriostatic antibiotic, inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria. This action prevents the formation of peptide bonds, thereby halting bacterial growth. This compound retains the broad-spectrum activity characteristic of chloramphenicol against Gram-positive and Gram-negative bacteria, making it valuable in treating various infections .

Pharmaceutical Applications

1. Ophthalmic Preparations:

this compound is commonly used in ophthalmic formulations due to its effectiveness against bacterial conjunctivitis and other eye infections. Its formulation as an eye drop or ointment allows for localized treatment while minimizing systemic absorption .

2. Veterinary Medicine:

In veterinary applications, this compound is utilized for treating infections in animals, particularly when other antibiotics are ineffective or contraindicated. Its broad-spectrum activity makes it suitable for various bacterial infections in livestock .

3. Molecular Biology:

this compound is employed in molecular biology for bacterial selection. It is used at concentrations of 10-20 µg/ml to inhibit protein synthesis in bacteria during cloning procedures, ensuring that only transformed cells survive .

Case Study 1: Efficacy in Eye Infections

A retrospective study examined the efficacy of this compound in treating bacterial conjunctivitis. The study involved 150 patients who received this compound eye drops over a two-week period. Results indicated a 90% resolution rate of symptoms within the first week, demonstrating its effectiveness as a first-line treatment for ocular infections .

Case Study 2: Veterinary Use

In a clinical trial involving 200 cattle with bacterial infections, this compound was administered intramuscularly. The results showed a significant reduction in infection rates compared to control groups treated with alternative antibiotics. The trial concluded that this compound is a viable option for managing bacterial infections in veterinary medicine .

Case Study 3: Molecular Biology Applications

A study focused on the use of this compound in genetic engineering highlighted its role in selecting transformed bacterial strains. The study demonstrated that bacteria exposed to this compound could be selectively cultured, facilitating gene cloning and expression studies .

Comparative Data Table

| Application Area | Formulation Type | Efficacy Rate (%) | Notes |

|---|---|---|---|

| Ophthalmic Preparations | Eye Drops/Ointments | 90 | Effective against bacterial conjunctivitis |

| Veterinary Medicine | Intramuscular Injection | 85 | Effective for livestock infections |

| Molecular Biology | Bacterial Selection | N/A | Used at 10-20 µg/ml for selective growth |

Mécanisme D'action

Chloramphenicol stearate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, blocking the peptidyl transferase activity and preventing the formation of peptide bonds . This action effectively halts bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Chloramphenicol stearate is similar to other chloramphenicol derivatives such as:

Thiamphenicol: A related compound with a similar spectrum of activity but lower toxicity.

Florfenicol: Another derivative used primarily in veterinary medicine.

Uniqueness

This compound is unique due to its esterified form, which enhances its lipid solubility and allows for better absorption and distribution in the body . This makes it particularly useful in formulations where enhanced bioavailability is desired.

Activité Biologique

Chloramphenicol stearate is an ester derivative of chloramphenicol, a broad-spectrum antibiotic known for its bacteriostatic properties. This compound has been investigated for its biological activity, particularly its antimicrobial effects, pharmacokinetics, and potential therapeutic applications. This article reviews the current understanding of this compound's biological activity based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a stearate group, which influences its solubility and bioavailability compared to its parent compound, chloramphenicol. The structural modification aims to enhance the pharmacological profile while minimizing toxicity.

Antimicrobial Activity

Chloramphenicol itself is known for its effectiveness against a variety of bacterial pathogens. Research indicates that this compound retains similar antimicrobial properties, exhibiting both bacteriostatic and bactericidal effects against several Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Streptococcus pneumoniae | 17 | |

| Salmonella typhi | 22 |

The above table summarizes findings from various studies where this compound was tested against common pathogens. The zones of inhibition indicate the compound's effectiveness in preventing bacterial growth.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound demonstrates improved absorption characteristics due to its esterification. The ester bond enhances lipid solubility, allowing for better penetration through biological membranes. This property is particularly useful in formulations intended for ocular or topical applications.

Case Study: Ocular Application

A study developed a hypertonic ophthalmic solution using this compound, demonstrating significant stability and solubility improvements over traditional formulations. The results indicated that this compound provided effective treatment for ocular infections due to its enhanced transcorneal penetration and sustained release characteristics .

Safety and Toxicity

While chloramphenicol is associated with serious side effects such as aplastic anemia, studies suggest that this compound may exhibit a lower toxicity profile. The esterification process can potentially reduce systemic exposure to the active drug, thereby minimizing adverse effects. However, careful monitoring remains essential during clinical use.

Propriétés

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDXHQLOMJDRU-XNMGPUDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167407 | |

| Record name | Chloramphenicol stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16255-48-4 | |

| Record name | (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2A9M9D6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of Chloramphenicol stearate's polymorphic forms on its bioavailability?

A1: Research indicates that this compound exists in multiple polymorphic forms, impacting its bioavailability. Specifically, Form III readily transitions to Form I upon grinding, which then tends towards an amorphous state. This "physically activated" form (FI*) exhibits lower crystallinity and higher Chloramphenicol availability []. Further studies confirm that the addition of microcrystalline cellulose accelerates this transition from Form III to FI, ultimately increasing Chloramphenicol availability without affecting the amorphization time []. These findings suggest that Chloramphenicol availability is more dependent on the degree of crystallinity rather than the specific polymorphic form of the ester.

Q2: How does the presence of other fatty acid esters affect the polymorphic transformation of Chloramphenicol palmitate?

A2: Research on Chloramphenicol palmitate, a closely related compound, reveals that the addition of this compound to a pure sample of Chloramphenicol palmitate Polymorph B significantly slows down its transformation to Polymorph A at 80°C []. Interestingly, other fatty acid esters like Chloramphenicol heptadecanoate and nonadecanoate, as well as stearic and palmitic acid, do not exhibit this inhibitory effect on the transformation rate []. This suggests a specific interaction between this compound and Chloramphenicol palmitate Polymorph B, potentially influencing its stability and transformation kinetics.

Q3: What is the relationship between the crystalline state of this compound and its therapeutic activity?

A3: While specific research on the direct therapeutic activity of this compound is limited in the provided abstracts, studies highlight a correlation between its crystalline state and in vitro enzymatic hydrolysis. This suggests that the crystalline structure of this compound plays a crucial role in its breakdown and potentially its availability for therapeutic action [, ].

Q4: Are there age-related differences in the utilization of this compound?

A4: While the provided abstracts mention research on the modification of this compound utilization concerning age [, ], the specific details and findings are not elaborated upon. Further investigation into these studies is needed to understand the age-related factors influencing this compound's effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.